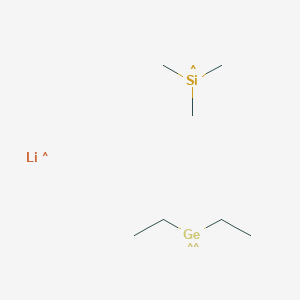![molecular formula C8H12N4O B14333369 1-Azabicyclo[2.2.2]octane-4-carbonyl azide CAS No. 106792-77-2](/img/structure/B14333369.png)
1-Azabicyclo[2.2.2]octane-4-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]octane-4-carbonyl azide is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Méthodes De Préparation
The synthesis of 1-azabicyclo[2.2.2]octane-4-carbonyl azide typically involves the reaction of 1-azabicyclo[2.2.2]octane with a carbonyl azide precursor. One common method includes the use of 1-azabicyclo[2.2.2]octane-4-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield the desired carbonyl azide .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions generally involve mild temperatures and the use of common organic solvents such as dichloromethane or tetrahydrofuran.
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]octane-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of amines, amides, or other nitrogen-containing compounds. Common reagents for these reactions include triphenylphosphine and water.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azide group typically yields the corresponding amine, while cycloaddition reactions produce triazoles .
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]octane-4-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
In biological systems, the compound can modify proteins and other biomolecules through click chemistry, forming stable triazole linkages. This modification can alter the function of the biomolecules, providing insights into their roles in biological processes .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]octane-4-carbonyl azide can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound lacks the carbonyl azide group and is primarily used as a base and nucleophile in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic structure and is used in drug discovery and materials science.
The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
106792-77-2 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octane-4-carbonyl azide |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7(13)8-1-4-12(5-2-8)6-3-8/h1-6H2 |
Clé InChI |
XINYEHNTQDLYTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1(CC2)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


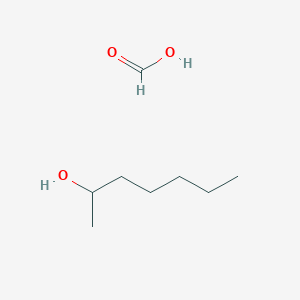
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
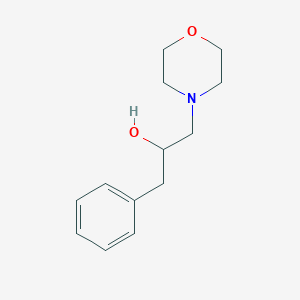
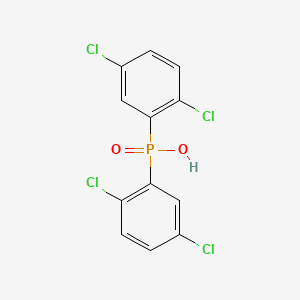

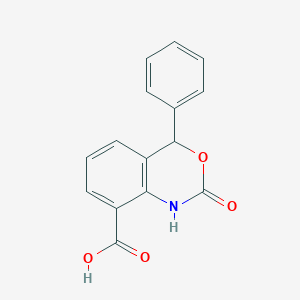
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
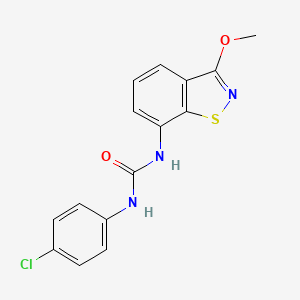

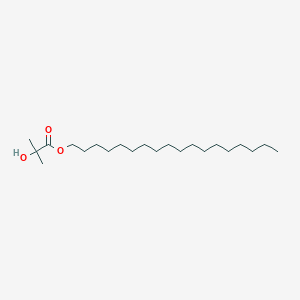
![12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14333375.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
